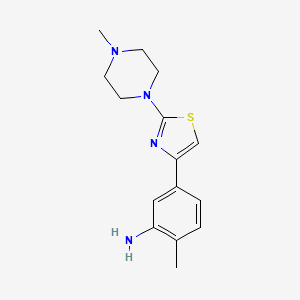
2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline is a complex organic compound that features a thiazole ring and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often require a controlled environment with specific temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high purity and yield while maintaining cost-effectiveness. The use of catalysts and optimized reaction conditions is crucial in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups onto the thiazole or piperazine rings.
Scientific Research Applications
2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The piperazine moiety may enhance the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-5-(4-methylpiperazin-1-yl)aniline: This compound shares a similar structure but lacks the thiazole ring.
4-(4-Methylpiperazin-1-yl)aniline: This compound also contains the piperazine moiety but differs in the positioning of the functional groups.
Uniqueness
The presence of both the thiazole ring and the piperazine moiety in 2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline makes it unique. This combination provides a versatile scaffold for various chemical modifications and potential biological activities, distinguishing it from other similar compounds.
Biological Activity
2-Methyl-5-(2-(4-methylpiperazin-1-yl)thiazol-4-yl)aniline, a compound with the chemical formula C15H20N4S and CAS number 60282-81-7, belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological assays, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves the reaction of thiazole derivatives with piperazine-based compounds. The method often employs coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole) in DMF (Dimethylformamide) as a solvent to facilitate the reaction .
Antimicrobial Activity
Recent studies have shown that thiazole derivatives exhibit significant antimicrobial properties. In vitro assays demonstrated that this compound possesses moderate to good antibacterial activity against various bacterial strains. For instance, a study reported that compounds within this class displayed effective inhibition against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Anticancer Potential
The anticancer activity of thiazole derivatives has been a focal point in recent research. Studies indicate that these compounds can induce apoptosis in cancer cell lines. For example, cytotoxicity assays performed on various cancer cell lines such as MCF7 (breast cancer), NCI-H460 (lung cancer), and HepG2 (liver cancer) showed promising results with IC50 values indicating significant growth inhibition .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
The mechanism through which thiazole derivatives exert their biological effects often involves interaction with specific cellular targets. For instance, they may inhibit key enzymes involved in cell proliferation or induce oxidative stress leading to apoptosis in cancer cells. Additionally, some studies suggest that these compounds may act as inhibitors of various kinases involved in signaling pathways critical for tumor growth .
Case Studies
A notable case study involved the evaluation of a series of thiazole-piperazine derivatives for their antimicrobial and anticancer activities. Among the tested compounds, those similar to this compound exhibited enhanced efficacy compared to standard antibiotics and chemotherapeutics .
Properties
Molecular Formula |
C15H20N4S |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-methyl-5-[2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-yl]aniline |
InChI |
InChI=1S/C15H20N4S/c1-11-3-4-12(9-13(11)16)14-10-20-15(17-14)19-7-5-18(2)6-8-19/h3-4,9-10H,5-8,16H2,1-2H3 |
InChI Key |
CPNZEVMVLJHSPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















